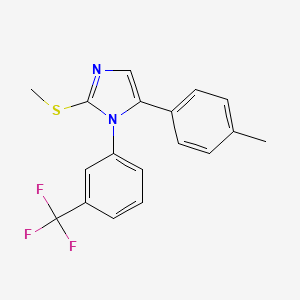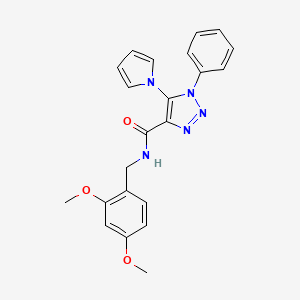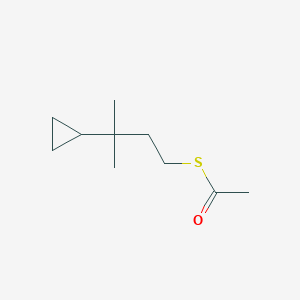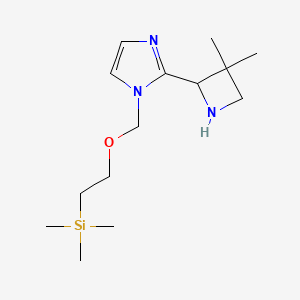
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of chromene derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Aplicaciones Científicas De Investigación
Crystal Structure and Polymorphism
Research on derivatives closely related to N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide has highlighted their complex crystal structures and polymorphism. For instance, 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivative 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide exhibit interesting crystallization patterns in different space groups, displaying anti-rotamer conformations about the C-N bond. These compounds demonstrate the intricate interactions and structural variations possible within this class of molecules, which could have implications for their physical properties and reactivity (Reis et al., 2013).
Synthesis and Applications
The synthesis of novel compounds within this chemical family often involves multi-component reactions, yielding derivatives with potential antioxidant and antibacterial properties. One study described the synthesis of indolyl-4H-chromene-3-carboxamides through a one-pot reaction, highlighting the efficiency and broad substrate scope of this method. The resulting compounds exhibited significant antioxidant activity and showed promise as antibacterial agents against various bacterial strains, suggesting potential applications in pharmaceuticals and materials science (Subbareddy & Sumathi, 2017).
Biological Activities
Compounds related to this compound have been explored for their biological activities, including cytotoxic effects against cancer cells and potential as antimicrobial agents. For example, some derivatives have been evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, contributing to the ongoing search for novel anticancer agents (Hassan et al., 2014). Additionally, other studies have synthesized heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation, producing compounds with potential applications in medicinal chemistry and drug design (Bacchi et al., 2005).
Alzheimer's Disease Research
Some chromenone derivatives linked to the 1,2,3-triazole ring system have been synthesized and evaluated for their anti-cholinesterase activity, which is relevant for Alzheimer's disease research. One such compound demonstrated promising anti-acetylcholinesterase activity and neuroprotective effects, suggesting potential therapeutic applications for neurodegenerative diseases (Saeedi et al., 2017).
Novel Synthetic Routes
Research has also focused on developing novel synthetic routes for related compounds, optimizing conditions for higher yield and selectivity. One study established a rapid and high-yield synthetic route for a target compound, showcasing the versatility and adaptability of synthetic strategies in this chemical domain (Chu et al., 2021).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide involves the condensation of 4-methoxybenzaldehyde with 2-amino-4-methylthiazole to form an imine intermediate, which is then reduced to the corresponding amine. The resulting amine is then reacted with 4-hydroxycoumarin in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-amino-4-methylthiazole", "4-hydroxycoumarin", "coupling agent" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 2-amino-4-methylthiazole in the presence of a suitable solvent and acid catalyst to form the imine intermediate.", "Step 2: Reduction of the imine intermediate to the corresponding amine using a reducing agent such as sodium borohydride.", "Step 3: Reaction of the resulting amine with 4-hydroxycoumarin in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.", "Step 4: Purification of the product by column chromatography or recrystallization." ] } | |
Número CAS |
536734-02-8 |
Fórmula molecular |
C21H16N2O4S |
Peso molecular |
392.43 |
Nombre IUPAC |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C21H16N2O4S/c1-12-18(13-7-9-14(26-2)10-8-13)22-21(28-12)23-20(25)16-11-27-17-6-4-3-5-15(17)19(16)24/h3-11H,1-2H3,(H,22,23,25) |
Clave InChI |
JFOHHWOSJHXUEK-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(S1)NC(=O)C2=COC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methylbenzenesulfonamide](/img/structure/B2977695.png)
![4-Piperidin-4-yloxy-5,6,8,9-tetrahydrooxepino[4,5-d]pyrimidine](/img/structure/B2977700.png)




![N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-enamide](/img/structure/B2977709.png)

![Ethyl 2-[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetate](/img/structure/B2977712.png)
![5-((2-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2977713.png)

![3-(3-methoxyphenyl)-1-methyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2977717.png)
![1-(4-Fluorophenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2977718.png)